N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide, also known as CMCA-B, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CMCA-B belongs to the class of benzamide derivatives and has been found to exhibit significant pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to bind to the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been found to improve glucose and lipid metabolism, making it a potential therapeutic agent for the treatment of diabetes and metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide in lab experiments is its high potency and specificity. It has been found to exhibit significant pharmacological effects at relatively low concentrations. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research on N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of metabolic disorders.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been extensively studied in vitro and in vivo for its potential therapeutic applications.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-28-20-12-9-17(13-19(20)23)25-22(27)15-7-10-18(11-8-15)29-14-21(26)24-16-5-3-2-4-6-16/h7-13,16H,2-6,14H2,1H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKNNUBKKJEGML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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